5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide
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Overview
Description
5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide is a chemical compound with a unique structure that includes a tetrahydrofuran ring substituted with a carboxamide group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with phosgene to form the corresponding chloroformate, which is then reacted with ammonia to yield the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A related compound with similar structural features but different functional groups.
Dimethyl tetrahydrofuran-2,5-dicarboxylate: Another similar compound used in various chemical reactions.
Uniqueness
5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide is unique due to its specific substitution pattern and the presence of both a carboxamide group and a tetrahydrofuran ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6989-68-0 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5,5-dimethyl-2-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C7H11NO3/c1-7(2)3-4(5(8)9)6(10)11-7/h4H,3H2,1-2H3,(H2,8,9) |
InChI Key |
IWOHMLLMKNNZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)C(=O)N)C |
Origin of Product |
United States |
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